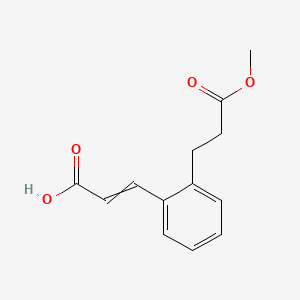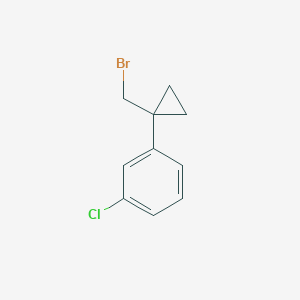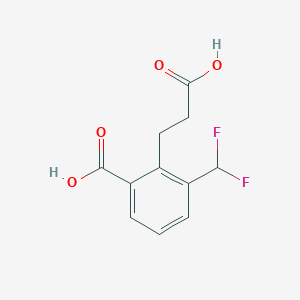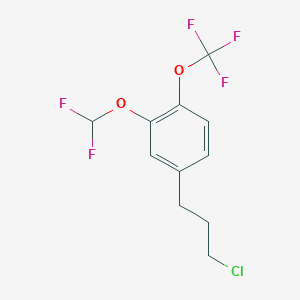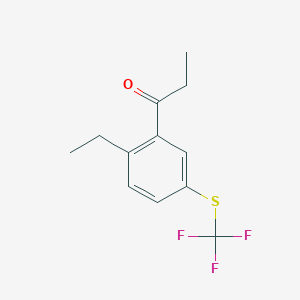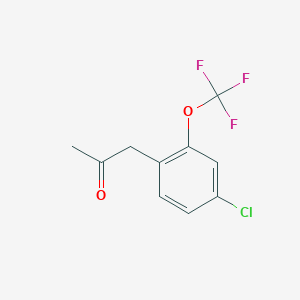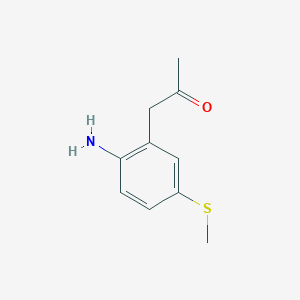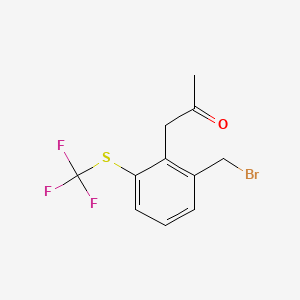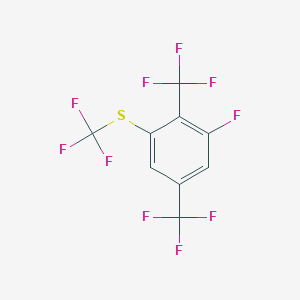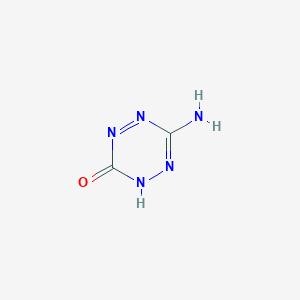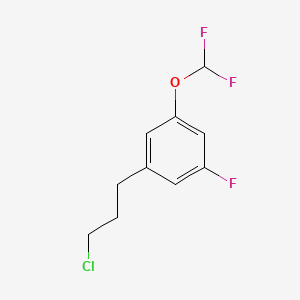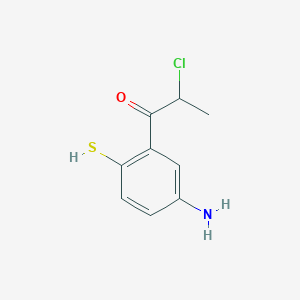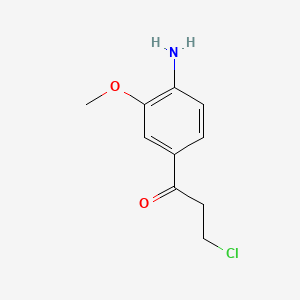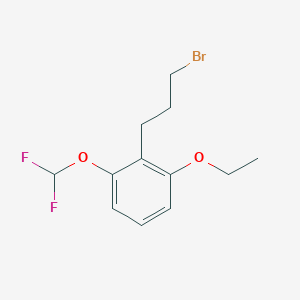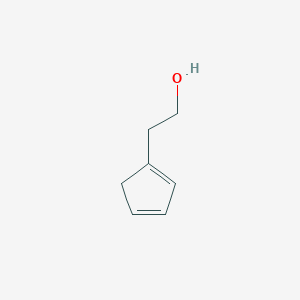
Cyclopentadieneethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentadieneethanol is an organic compound that features a cyclopentadiene ring bonded to an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentadieneethanol can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with ethylene oxide in the presence of a catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods: In an industrial setting, this compound is often produced via the catalytic hydrogenation of cyclopentadiene followed by the addition of ethanol. This method is favored due to its efficiency and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentadieneethanol undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, this compound can be converted into cyclopentadienone derivatives.
Reduction: Reduction reactions typically yield cyclopentane derivatives.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acid chlorides are commonly employed.
Major Products:
Oxidation: Cyclopentadienone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
Cyclopentadieneethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various cyclopentadienyl complexes, which are important in organometallic chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of cyclopentadieneethanol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its reactive functional groups.
Vergleich Mit ähnlichen Verbindungen
Cyclopentadieneethanol can be compared with other cyclopentadiene derivatives such as:
Cyclopentadiene: A simpler compound without the ethanol group, primarily used in the synthesis of cyclopentadienyl complexes.
Cyclopentadienone: An oxidized form of cyclopentadiene, used in various organic synthesis reactions.
Cyclopentadienyl anion: A negatively charged ion used as a ligand in organometallic chemistry.
Uniqueness: this compound’s uniqueness lies in its combination of the cyclopentadiene ring and the ethanol group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
51134-16-8 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
2-cyclopenta-1,3-dien-1-ylethanol |
InChI |
InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h1-3,8H,4-6H2 |
InChI-Schlüssel |
MRILXPBRLYBPDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


